molecular formula C15H19FN2O2 B5454987 1-[4-(4-Acetylpiperazin-1-yl)-3-fluorophenyl]propan-1-one

1-[4-(4-Acetylpiperazin-1-yl)-3-fluorophenyl]propan-1-one

Cat. No.: B5454987
M. Wt: 278.32 g/mol
InChI Key: OTCJTTNLJWZRAG-UHFFFAOYSA-N
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Description

1-[4-(4-Acetylpiperazin-1-yl)-3-fluorophenyl]propan-1-one is a chemical compound with a complex structure that includes a piperazine ring, an acetyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Acetylpiperazin-1-yl)-3-fluorophenyl]propan-1-one typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metals .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Acetylpiperazin-1-yl)-3-fluorophenyl]propan-1-one can undergo various

Properties

IUPAC Name

1-[4-(4-acetylpiperazin-1-yl)-3-fluorophenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c1-3-15(20)12-4-5-14(13(16)10-12)18-8-6-17(7-9-18)11(2)19/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCJTTNLJWZRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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